cis-9-Hexadecenol

Beschreibung

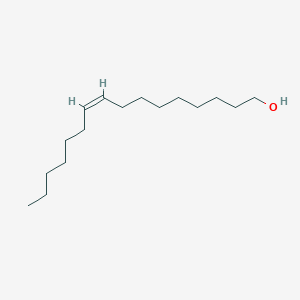

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-hexadec-9-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIYNOAMNIKVKF-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880932 | |

| Record name | (Z)-Hexadec-9-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-01-5 | |

| Record name | Palmitoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10378-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hexadecen-1-ol, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecen-1-ol, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Hexadec-9-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexadec-9-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-9-Hexadecenol chemical properties and structure

An In-depth Technical Guide to cis-9-Hexadecenol: Chemical Properties, Structure, and Biological Interactions

Abstract

This compound, also known as palmitoleyl alcohol, is a monounsaturated fatty alcohol with significant applications in chemical synthesis and notable biological activities.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural information, relevant experimental protocols, and its role in biological signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a long-chain fatty alcohol characterized by a cis-double bond at the ninth carbon position.[1] It is a liquid at room temperature and possesses diverse biological activities, including antimicrobial and virucidal properties.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O | [1][2][3][4] |

| Molecular Weight | 240.42 g/mol | [2][3][4] |

| CAS Number | 10378-01-5 | [1][2][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 340 °C at 760 mmHg | [2] |

| Density | 0.847 g/cm³ | [2] |

| Flash Point | 115.4 °C | [2] |

| Refractive Index | 1.46 | [2] |

| pKa | 15.20 ± 0.10 (Predicted) | [2][4] |

| Storage Temperature | -20°C | [2] |

Solubility

| Solvent | Solubility | Source(s) |

| DMF | 30 mg/mL | [1][4] |

| DMSO | 30 mg/mL | [1][4] |

| Ethanol | 30 mg/mL | [1][4] |

| Ethanol:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [4] |

Chemical Structure

The structure of this compound is defined by a 16-carbon chain with a hydroxyl group at one end and a cis-configured double bond between the 9th and 10th carbon atoms.

-

SMILES: OCCCCCCCC/C=C\CCCCCC[1]

-

InChI: InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,17H,2-6,9-16H2,1H3/b8-7-[1]

-

Synonyms: (Z)-9-Hexadecen-1-ol, Palmitoleyl Alcohol, FOH 16:1[1][2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of related compounds, such as the corresponding aldehyde, are crucial for research and development.

Synthesis of cis-9-Hexadecenal from cis-9-Hexadecen-1-ol

This protocol describes the oxidation of cis-9-Hexadecen-1-ol to its corresponding aldehyde, a common transformation in pheromone synthesis.[5]

Materials:

-

cis-9-Hexadecen-1-ol

-

Pyridinium (B92312) chlorochromate (PCC)

-

Anhydrous methylene (B1212753) chloride

-

Benzene-hexane system (1:1)

Procedure:

-

In a 3-necked flask equipped with a stirrer, addition funnel, and reflux condenser with a calcium chloride tube, place 2.6 g of pyridinium chlorochromate and 2.6 g of silica gel.[5]

-

Add 20 ml of anhydrous methylene chloride and stir the mixture for 10 minutes.[5]

-

Add a solution of 2 g of cis-9-Hexadecen-1-ol in 10 ml of anhydrous methylene chloride to the reaction mixture.[5]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress periodically using Thin Layer Chromatography (TLC).[5]

-

Upon completion of the oxidation, filter the reaction mass through a small layer of silica gel.[5]

-

Wash the flask with three 30 ml portions of methylene chloride.[5]

-

Distill off the solvent.[5]

-

Purify the resulting product by passing it through a column with alumina using a benzene-hexane (1:1) solvent system.[5]

-

Evaporate the solvents to obtain cis-9-Hexadecenal.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for identifying and quantifying volatile and semi-volatile organic compounds like this compound and its derivatives.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., GC-MS QP-2010 plus).[6]

GC Conditions (Example):

-

Column: HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

Carrier Gas: Helium at a flow rate of 1 ml/minute.[6]

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Split Ratio: 50:1.[6]

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte with those of a known standard and by matching the mass spectrum with spectral libraries such as NIST.[8]

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound and its derivatives, created using the DOT language.

Synthesis Workflow

Caption: Synthesis pathway from palmitinoleic acid methyl ester to cis-9-hexadecenal.

Analytical Workflow: GC-MS

Caption: General workflow for the analysis of this compound using GC-MS.

Biological Signaling Pathway: Antifungal Action

cis-9-Hexadecenal, a related aldehyde, has been shown to inhibit melanin (B1238610) biosynthesis in the fungus Aspergillus fumigatus.[9][10] This is a critical virulence factor for the organism. The compound is thought to interact with and inhibit the polyketide synthase (PKS) enzyme, a key component in the melanin production pathway.[10]

Caption: Inhibition of the DHN-melanin pathway in A. fumigatus by cis-9-hexadecenal.

Biological Activity

This compound and its related aldehyde exhibit a range of biological activities:

-

Antifungal: cis-9-Hexadecenal is effective against the fungus Aspergillus fumigatus. It inhibits the biosynthesis of 1,8-dihydroxynaphthalene-melanin, a key virulence factor, leading to a 91% reduction in melanin content at a concentration of 0.293 mM.[9][10] This action also reduces the hydrophobicity of the fungal surface.[9]

-

Antibacterial: It is active against the bacterium Streptococcus mutans with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml.[1]

-

Virucidal: At a concentration of 10 mM, it is virucidal against Herpes Simplex Virus 2 (HSV-2).[1]

-

Pheromonal Component: It is found in the pheromone gland extracts of the moth Helicoverpa assulta and can modulate the behavior of male moths.[1] In other insects, like the cotton bollworm Heliothis armigera, the related aldehyde, (Z)-9-Hexadecenal, is a component of the sex pheromone.[11]

Conclusion

This compound is a versatile fatty alcohol with well-defined chemical properties and significant potential in both chemical synthesis and as a biologically active agent. Its role as a precursor in pheromone synthesis and its demonstrated antifungal, antibacterial, and virucidal activities make it a compound of high interest for ongoing research. The provided experimental protocols and pathway diagrams serve as a foundational resource for scientists and developers working with this molecule. Further exploration of its mechanisms of action, particularly its interaction with fungal virulence factors, may lead to the development of novel therapeutic agents.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cas 10378-01-5,this compound | lookchem [lookchem.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. 10378-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. SU1641802A1 - Process for preparing cis-9-hexadecenal - Google Patents [patents.google.com]

- 6. GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cis-9-Hexadecenal [webbook.nist.gov]

- 8. cis-9-Hexadecenal [webbook.nist.gov]

- 9. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CIS-9-HEXADECENAL, 95 | 56219-04-6 [chemicalbook.com]

Olfactory receptor neurons responding to cis-9-Hexadecenol

An In-Depth Technical Guide to Olfactory Receptor Neurons Responding to cis-9-Hexadecenol and Related Semiochemicals

Abstract: This technical guide provides a comprehensive overview of the current understanding of olfactory receptor neurons (ORNs) involved in the detection of the long-chain fatty alcohol this compound and structurally related insect pheromones. While a specific olfactory receptor (OR) for this compound has yet to be deorphanized, this document details the established principles of insect olfaction, the function of related pheromone receptors, and the key experimental protocols used for their characterization. Quantitative data for closely related, well-studied ligands are presented to serve as a functional proxy. Detailed methodologies for Single Sensillum Recording (SSR) and heterologous expression systems are provided, along with visualizations of signaling pathways and experimental workflows, to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insight required for advancing research in this area.

Introduction: this compound as a Semiochemical

(Z)-9-hexadecenol, also known as this compound, is a C16 monounsaturated fatty alcohol. In the world of insect chemical communication, long-chain fatty alcohols and their derivatives (aldehydes and acetates) are frequently employed as sex pheromones. While this compound itself is less commonly a primary pheromone component, it has been identified as a behavioral antagonist in certain species, such as the cotton bollworm, Helicoverpa armigera.[1][2] Behavioral antagonists can interfere with mate attraction to the primary pheromone blend, making the receptors that detect them a key area of study for developing novel pest management strategies. Understanding the ORNs that respond to this compound is critical for elucidating the neural basis of this antagonism and for the potential design of synthetic mimics or blockers.

The Insect Olfactory Receptor and its Signaling Pathway

Unlike vertebrate olfactory receptors, which are G-protein coupled receptors (GPCRs), insect ORs have a unique topology and mechanism of action.[3] They possess an inverted membrane topology with an intracellular N-terminus and an extracellular C-terminus.[3] Functionally, a specific odorant receptor (ORx) forms a heteromeric complex with a highly conserved co-receptor known as Orco.[3][4] This ORx-Orco complex functions not as a GPCR, but as a ligand-gated ion channel.[4][5] Upon binding of a specific odorant to the ORx subunit, the channel opens, allowing an influx of cations (such as Ca²⁺) which depolarizes the neuron and generates an action potential.[4]

Quantitative Response Data for Related Pheromones

Direct quantitative data, such as the half-maximal effective concentration (EC50), for a specific receptor responding to this compound is not yet available in published literature. However, data from closely related compounds in well-studied moth species provide a valuable proxy for understanding the sensitivity and dose-dependency of these interactions. Pheromone receptors in insects are typically highly sensitive, with EC50 values often in the nanomolar range.[6][7]

The table below summarizes electrophysiological response data from ORNs in Helicoverpa armigera to (Z)-9-tetradecenal (Z9-14:Ald), another C16 semiochemical that acts as a behavioral antagonist in this species. The response is measured as the change in action potential frequency (spikes per second).[2][8]

| Stimulus & Species | Olfactory Neuron Type | Stimulus Load (µg) | Mean Response (Spikes/s ± SEM) |

| (Z)-9-tetradecenal in H. armigera | Type C Sensilla OSN | 0 (Control) | ~5 |

| 0.1 | ~15 | ||

| 1 | ~30 | ||

| 10 | ~55* | ||

| 100 | ~75** | ||

| (Z)-11-hexadecenal in H. armigera | Type A Sensilla OSN | 10⁻⁵ (Molar) | Low Sensitivity (EC50 > 10⁻⁶ M) |

Note: Data for (Z)-9-tetradecenal are estimated from dose-response curve figures presented in scientific literature.[2][8] The response to (Z)-11-hexadecenal by its receptor, HarmOR13, is provided for sensitivity comparison.[7] A significant increase in spiking activity was noted from 10 µg.[8] \P < 0.05; **P < 0.01.*

Experimental Protocols

The functional characterization of ORNs relies on a suite of specialized techniques. Single Sensillum Recording (SSR) provides in vivo data from a neuron in its native environment, while heterologous expression systems allow for the deorphanization and detailed pharmacological analysis of specific receptors in vitro.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique that measures the action potentials from individual ORNs housed within a single sensillum on an insect's antenna.[8] This method is crucial for determining the specificity and sensitivity of a neuron to a panel of odorants.

Detailed Methodology:

-

Insect Preparation:

-

An adult insect (e.g., a moth) is immobilized. This is typically achieved by placing it within a truncated pipette tip, securing it with wax or clay, leaving only the head and antennae exposed.[8]

-

The preparation is fixed to a microscope slide. One antenna is stabilized using fine glass capillaries or tape to prevent movement.

-

-

Electrode Placement:

-

A reference (or ground) electrode, typically a sharpened tungsten or glass electrode, is inserted into a non-olfactory part of the insect, such as a compound eye.[8]

-

The recording electrode, also a finely sharpened tungsten wire, is carefully maneuvered using a micromanipulator and inserted through the cuticle at the base of a target sensillum (e.g., a trichoid sensillum).[8] Successful insertion is confirmed by the detection of spontaneous neuronal firing (spikes).

-

-

Odorant Delivery:

-

The test compound (this compound) is diluted to various concentrations in a solvent like paraffin (B1166041) oil or hexane.

-

A small volume (e.g., 10 µL) is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

-

The pipette is connected to a stimulus controller that delivers a purified, humidified air stream over the antenna. A puff of air is passed through the odorant-laden pipette to deliver the stimulus.

-

-

Data Acquisition and Analysis:

-

The electrical signal is amplified, filtered, and recorded using specialized software.

-

The number of action potentials (spikes) is counted in the period just before, during, and after the stimulus puff.

-

The response is calculated as the increase in spike frequency over the pre-stimulus baseline. Dose-response curves are generated by plotting this response against the logarithm of the odorant concentration.

-

Heterologous Expression and Two-Electrode Voltage-Clamp (TEVC)

This in vitro technique is the gold standard for deorphanizing receptors—that is, matching a specific OR gene to the ligand(s) it detects. It involves expressing the insect receptor in a robust, controllable cell system, typically Xenopus laevis (African clawed frog) oocytes.[9][10]

Detailed Methodology:

-

Gene Cloning and cRNA Synthesis:

-

The candidate gene sequence for the olfactory receptor (e.g., ORx) and the co-receptor (Orco) are cloned from antennal cDNA libraries of the target insect.

-

The DNA is transcribed in vitro to produce complementary RNA (cRNA) for both ORx and Orco.

-

-

Oocyte Preparation and Injection:

-

Oocytes are harvested from a female Xenopus frog and treated with collagenase to remove the follicular cell layer.

-

A precise amount of the cRNA mixture (containing both ORx and Orco cRNA) is injected into the cytoplasm of each oocyte using a nanoinjector.

-

The oocytes are incubated for 3-7 days in a buffer solution to allow for the translation and cell-surface expression of the functional ORx-Orco ion channel complex.

-

-

Two-Electrode Voltage-Clamp (TEVC) Recording:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a Ringer's buffer.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane voltage and one to inject current. The membrane potential is "clamped" at a set holding potential (e.g., -80 mV).

-

Solutions containing the test odorants (e.g., this compound at various concentrations) are perfused over the oocyte.

-

-

Data Acquisition and Analysis:

-

If the odorant activates the expressed receptor complex, the ion channel opens, resulting in an inward current flow. This current is measured by the voltage-clamp amplifier.

-

The peak amplitude of the inward current is recorded for each odorant concentration.

-

These values are used to construct a dose-response curve, from which key pharmacological parameters like EC50 and maximal efficacy can be calculated.[10]

-

Conclusion and Future Directions

The detection of this compound by insect olfactory receptor neurons represents a key interaction in modulating chemically-guided behaviors. While the specific receptor for this compound remains to be identified, the established framework for studying related long-chain pheromones provides a clear path forward. The combination of in vivo electrophysiology (SSR) to identify responsive native neurons and in vitro deorphanization using heterologous expression systems (TEVC) will be essential for isolating the specific ORx gene responsible. Future research should focus on screening candidate ORs from the pheromone receptor clade in species like H. armigera against this compound. Identifying this receptor will not only fill a gap in our fundamental understanding of olfactory coding but will also provide a specific molecular target for the development of advanced, environmentally benign pest control technologies.

References

- 1. Mutagenesis of the odorant receptor co-receptor (Orco) reveals severe olfactory defects in the crop pest moth Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 5. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The narrowing olfactory landscape of insect odorant receptors [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of cis-9-Hexadecenol and its Analogs in Insect Mating Behavior: A Technical Guide

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of cis-9-Hexadecenol and its aldehyde counterpart, cis-9-Hexadecenal, as critical semiochemicals in the mating behaviors of various insect species, particularly within the Lepidoptera order. This document provides a thorough examination of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in the perception of these crucial pheromone components.

Introduction

Chemical communication is a fundamental driver of insect behavior, with pheromones playing a central role in orchestrating complex social interactions, including mating. Among the vast array of insect pheromones, long-chain unsaturated alcohols and aldehydes, such as this compound and cis-9-Hexadecenal, are of significant interest. These compounds are key components of the female-produced sex pheromone blends in numerous moth species, acting as powerful attractants for conspecific males. However, their role is not limited to simple attraction; in some ecological contexts, they can also function as behavioral antagonists, contributing to reproductive isolation between closely related species. A deep understanding of the function, biosynthesis, and perception of these semiochemicals is paramount for the development of targeted and environmentally benign pest management strategies, as well as for advancing our knowledge of neuroethology and chemical ecology.

Quantitative Data on this compound and Related Compounds

The precise quantity and relative ratios of pheromone components are critical for eliciting a behavioral response in insects. The following tables summarize key quantitative findings from the literature regarding this compound and its analogs.

Table 1: Quantitative Analysis of Pheromone Gland Content in Heliothis subflexa

| Pheromone Component | Amount in Gland Extract (ng)[1][2][3] | Percentage of Total Gland Extract (%)[1][2][3] |

| (Z)-9-Hexadecen-1-ol (Z9-16:OH) | 7.21 | 7.21% |

| (Z)-11-Hexadecen-1-ol (Z11-16:OH) | 49.04 | 49.04% |

| (Z)-9-Hexadecenal (Z9-16:Ald) | 3.59 | 3.59% |

| (Z)-11-Hexadecenal (Z11-16:Ald) | 18.94 | 18.94% |

| (Z)-9-Tetradecenal (Z9-14:Ald) | 1.35 | 1.35% |

| Tetradecanal (14:Ald) | 1.51 | 1.51% |

| Hexadecanal (16:Ald) | 2.17 | 2.17% |

| (Z)-7-Hexadecenyl acetate (B1210297) (Z7-16:OAc) | 1.73 | 1.73% |

| (Z)-9-Hexadecenyl acetate (Z9-16:OAc) | 4.02 | 4.02% |

| (Z)-11-Hexadecenyl acetate (Z11-16:OAc) | 10.43 | 10.43% |

Table 2: Behavioral Response of Male Heliothis subflexa to Synthetic Pheromone Blends in a Wind Tunnel

| Pheromone Blend Composition | Percentage of Males Exhibiting Upwind Flight and Source Contact (%)[4] |

| Z11-16:Ald (1000 ng) + Z9-16:Ald (500 ng) + Z11-16:OH (10-500 ng) | 52-69% |

| Blend lacking Z9-16:Ald | 0% |

| Blend lacking Z11-16:OH | ≤ 39% |

| Three-component blend + Z11-16:OAc (100 ng) | 69% |

Table 3: Illustrative Dose-Response Data for Electroantennogram (EAG) Analysis

| Compound | Dose (µg) | Mean EAG Response (mV) ± SEM |

| cis-9-Hexadecenal | 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.5 ± 0.08 | |

| 1 | 1.1 ± 0.12 | |

| 10 | 1.8 ± 0.2 | |

| 100 | 2.5 ± 0.3 | |

| Solvent Control (Hexane) | - | 0.1 ± 0.02 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification and Quantification

GC-MS is the gold standard for separating and identifying volatile compounds in a complex mixture, such as an insect pheromone gland extract.

3.1.1 Pheromone Gland Extraction

-

Gland Dissection: Female moths are cold-anesthetized. The pheromone gland, typically located at the terminal abdominal segments, is excised using fine forceps and microscissors.

-

Solvent Extraction: The excised gland is immediately submerged in a small volume (e.g., 50 µL) of a high-purity solvent such as hexane (B92381) for a defined period (e.g., 30 minutes) to extract the lipophilic pheromone components.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (a compound not present in the gland extract with similar chemical properties) is added to the solvent.

3.1.2 GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.

-

Injector: Splitless injection is typically employed for trace analysis. Injector temperature is set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the analytes.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., m/z 40-500).

-

Identification: Compound identification is based on the retention time and comparison of the mass spectrum with a library of known spectra (e.g., NIST).

-

Electroantennography (EAG) for Measuring Olfactory Response

EAG measures the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus, providing a measure of the antenna's sensitivity to a compound.

3.2.1 Antenna Preparation

-

Insect Immobilization: A male moth is restrained, for example, in a pipette tip, with its head and antennae exposed.

-

Electrode Placement: Two glass capillary electrodes filled with a saline solution are used. The reference electrode is inserted into the insect's head or eye. The recording electrode makes contact with the distal tip of the antenna.

3.2.2 Stimulus Delivery and Recording

-

Airflow: A continuous stream of purified and humidified air is passed over the antenna.

-

Odorant Delivery: A puff of air carrying a known concentration of the test odorant (e.g., this compound dissolved in a solvent and applied to filter paper in a Pasteur pipette) is injected into the continuous airflow.

-

Signal Acquisition: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection is the EAG response.

-

Dose-Response: A range of odorant concentrations is tested to generate a dose-response curve.

Wind Tunnel Bioassay for Behavioral Analysis

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to an odor plume in a controlled environment that simulates natural conditions.

3.3.1 Wind Tunnel Setup

-

Tunnel: A glass or acrylic tunnel (e.g., 2m long) with a fan at one end to generate a laminar airflow.

-

Environmental Control: Wind speed (e.g., 0.3 m/s), temperature, and humidity are controlled. For nocturnal moths, experiments are conducted under dim red light.

-

Odor Source: A filter paper or rubber septum treated with the synthetic pheromone is placed at the upwind end of the tunnel.

-

Release Platform: Moths are released from a platform at the downwind end.

3.3.2 Behavioral Observation

A series of stereotyped behaviors are recorded, including:

-

Activation: The moth becomes active (e.g., antennal movement, wing fanning).

-

Take-off: The moth initiates flight.

-

Upwind Flight: The moth flies upwind towards the odor source, often in a zigzagging pattern.

-

Source Contact: The moth lands on or near the odor source.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound and Related Compounds

In many moth species, including Heliothis subflexa, sex pheromones are derived from fatty acid metabolism. The biosynthesis of this compound and its aldehyde analog typically involves a series of enzymatic steps. In H. subflexa, octadecanoic acid is a precursor for the minor pheromone components (Z)9-hexadecenal, (Z)9-hexadecenol, and (Z)9-hexadecenyl acetate.[5][6] This process involves a Δ11 desaturation of octadecanoic acid followed by one round of chain-shortening.[5][6]

Olfactory Signaling Pathway

The perception of pheromones in insects is a complex process that begins at the antenna and culminates in a behavioral response.

-

Pheromone Binding: Hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the sensillar cuticle.

-

Transport: Odorant-Binding Proteins (OBPs) bind to the pheromone molecules and transport them to the olfactory receptors on the dendrites of Olfactory Receptor Neurons (ORNs).

-

Receptor Activation: The pheromone-OBP complex interacts with a specific Olfactory Receptor (OR). Insect ORs are ligand-gated ion channels that typically form a heteromeric complex with a highly conserved co-receptor (Orco).

-

Signal Transduction: Upon binding of the pheromone, the OR-Orco complex undergoes a conformational change, opening a non-specific cation channel and leading to the influx of ions (e.g., Na+, K+, Ca2+). This depolarizes the ORN membrane, generating a receptor potential.

-

Action Potential: If the depolarization reaches the threshold, an action potential is fired and transmitted along the axon to the antennal lobe of the brain for further processing.

-

Signal Termination: Pheromone-Degrading Enzymes (PDEs) in the sensillum lymph rapidly break down the pheromone molecules, terminating the signal and allowing the neuron to reset.

While the primary mechanism is ionotropic, there is growing evidence that G-protein coupled, metabotropic pathways may also be involved in modulating the sensitivity and kinetics of the response.

Conclusion

This compound and its aldehyde analog are integral to the chemical communication systems of many insect species, playing a crucial role in mate finding and reproductive success. This technical guide has provided a comprehensive overview of the quantitative aspects of their presence and behavioral effects, detailed experimental protocols for their study, and a summary of the current understanding of their biosynthesis and perceptual pathways. Continued research in this area, particularly in the deorphanization of specific olfactory receptors and the elucidation of the precise roles of modulatory signaling pathways, will be critical for advancing the fields of chemical ecology and for the development of novel, sustainable pest management solutions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Defining a synthetic pheromone blend attractive to male Heliothis subflexa under wind tunnel conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

cis-9-Hexadecenol CAS number 10378-01-5 information

An In-depth Technical Guide to cis-9-Hexadecenol (CAS: 10378-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Palmitoleyl alcohol, is a long-chain unsaturated fatty alcohol with the chemical formula C₁₆H₃₂O.[1][2] Its structure features a 16-carbon chain with a cis-configured double bond at the ninth carbon position.[3] This compound is of interest to researchers as a biochemical reagent, a biological material for life science research, and a potential precursor or intermediate in the synthesis of other valuable organic compounds.[1][4][5] It is also a known component of insect pheromones, playing a role in the chemical communication and mating behavior of species like the sugarcane borer.[1] Furthermore, related C16 unsaturated aldehydes have demonstrated significant biological activities, including antifungal properties, suggesting potential therapeutic applications that warrant further investigation of this compound itself.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for designing experimental conditions, ensuring proper storage, and developing analytical methods.

| Property | Value | Source |

| CAS Number | 10378-01-5 | [1][2] |

| Molecular Formula | C₁₆H₃₂O | [1][2] |

| Molecular Weight | 240.42 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 340 °C at 760 mmHg | [1][4] |

| Density | 0.847 g/cm³ | [1][4] |

| Refractive Index | 1.46 | [1][4] |

| Flash Point | 115.4 °C | [1][4] |

| Vapor Pressure | 5.88E-06 mmHg at 25°C | [1][4] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [2][6] |

| Storage Temperature | -20°C | [1][4] |

Synthesis and Purification

This compound can be synthesized via the reduction of a corresponding ester, such as palmitoleic acid methyl ester. The resulting alcohol can then be purified using standard chromatographic techniques.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method for reducing a fatty acid ester to its corresponding alcohol.[7]

Objective: To synthesize cis-9-Hexadecen-1-ol by the reduction of palmitoleic acid methyl ester.

Materials:

-

Palmitoleic acid methyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (absolute ether)

-

3-neck round-bottom flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Ice bath

-

Dilute sulfuric acid or hydrochloric acid for quenching

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Methodology:

-

Set up a dry 3-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube.

-

In the flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of palmitoleic acid methyl ester dissolved in anhydrous diethyl ether.

-

While stirring the LiAlH₄ suspension, add the ester solution dropwise from the funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, gently heat the reaction mixture to a temperature of 35-40°C and maintain for a specified period to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask in an ice bath.

-

Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude cis-9-Hexadecen-1-ol.

-

The crude product can be further purified by column chromatography.[7]

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Post-synthesis, the identity and purity of this compound must be confirmed. Standard analytical techniques are employed for this purpose.

Experimental Protocol: Analytical Methods

This protocol outlines the general steps for the analytical characterization of the synthesized product.[7]

Objective: To confirm the structure and assess the purity of the synthesized this compound.

Materials & Instruments:

-

Synthesized this compound

-

TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

-

TLC developing chamber

-

Mobile phase solvents (e.g., hexane/ethyl acetate (B1210297) mixture)

-

Visualization agent (e.g., potassium permanganate (B83412) stain)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Deuterated chloroform (B151607) (CDCl₃)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

-

Thin Layer Chromatography (TLC):

-

Dissolve a small amount of the crude and purified product in a suitable solvent.

-

Spot the solutions onto a TLC plate alongside the starting material (if available).

-

Develop the plate in an appropriate mobile phase system (e.g., 8:2 hexane:ethyl acetate).

-

Visualize the spots under UV light or by staining to determine the Rf value and assess purity.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Dissolve a sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Analyze the spectrum to confirm the presence of key structural features: signals around 5.36 ppm for the vinyl protons (HC=CH), a triplet around 3.64 ppm for the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂-OH), and signals for the aliphatic chain protons.[7]

-

-

Mass Spectrometry (MS):

-

Analyze the purified product using a GC-MS system.

-

The gas chromatogram will indicate the purity of the sample.

-

The mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.

-

Caption: General workflow for the analytical characterization of this compound.

Biological Activity

While literature specifically detailing the biological activity of this compound is limited, the closely related aldehyde, cis-9-hexadecenal, has been studied for its potent antifungal activity against Aspergillus fumigatus.[8][9] It was found to inhibit melanin (B1238610) biosynthesis, a key virulence factor for the fungus, and reduce cell surface hydrophobicity.[8][10] This suggests that this compound could be a valuable subject for similar biological activity screening. This compound has also been shown to be active against the bacterium S. mutans and virucidal against herpes simplex virus 2 (HSV-2).[6]

Experimental Protocol: Antifungal Activity Assessment

This protocol is adapted from studies on cis-9-hexadecenal and provides a framework for evaluating the potential antimelanogenic and antifungal effects of this compound against a fungal pathogen like A. fumigatus.[9][10]

Objective: To determine the minimum effective concentration (MEC) of this compound that inhibits melanin production in A. fumigatus and to observe its effect on fungal morphology.

Materials:

-

Aspergillus fumigatus strain

-

Culture media (e.g., Czapek-Dox Agar/Broth)

-

This compound

-

Solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

-

Scanning Electron Microscope (SEM)

Methodology:

-

Broth Microdilution for Minimum Effective Concentration (MEC):

-

Prepare a serial dilution of this compound in a 96-well plate using appropriate broth media.

-

Inoculate each well with a standardized suspension of A. fumigatus conidia. Include positive (no compound) and negative (no fungus) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 48-72 hours.

-

Visually inspect the wells for growth and demelanization (loss of pigment). The MEC is the lowest concentration of the compound that results in demelanized colonies.[9]

-

-

Spectrophotometric Analysis of Melanin:

-

Culture A. fumigatus in liquid media with and without the MEC of this compound.

-

Harvest the mycelia and extract the melanin using established protocols (e.g., enzymatic lysis followed by hot alkali treatment).

-

Quantify the melanin content by measuring the absorbance of the extracted solution with a spectrophotometer. A reduction in absorbance compared to the control indicates an antimelanogenic effect.[10]

-

-

Scanning Electron Microscopy (SEM) for Morphological Changes:

-

Grow A. fumigatus on a suitable substrate (e.g., agar-coated coverslips) in the presence and absence of the MEC of this compound.

-

Fix, dehydrate, and sputter-coat the samples for SEM analysis.

-

Observe the conidial surface morphology. Changes such as a smoother surface or lack of protrusions in the treated sample compared to the control would indicate an effect on cell wall organization.[8]

-

Caption: Experimental workflow to assess the antifungal activity of this compound.

References

- 1. Cas 10378-01-5,this compound | lookchem [lookchem.com]

- 2. 10378-01-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 10378-01-5: Palmitoleyl alcohol | CymitQuimica [cymitquimica.com]

- 4. Palmitoleyl alcohol | CAS#:10378-01-5 | Chemsrc [chemsrc.com]

- 5. This compound — TargetMol Chemicals [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. SU1641802A1 - Process for preparing cis-9-hexadecenal - Google Patents [patents.google.com]

- 8. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 9. cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Elucidation of cis-9-Hexadecenol and Related Pheromone Components in Helicoverpa assulta

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oriental tobacco budworm, Helicoverpa assulta, is a significant agricultural pest whose reproductive cycle is heavily dependent on chemical communication. Female moths release a specific blend of sex pheromones to attract males for mating. This technical guide provides a comprehensive overview of the discovery, composition, and biosynthesis of the primary pheromone components in H. assulta, with a particular focus on the C16 aldehyde and alcohol derivatives. We detail the experimental protocols used for pheromone gland analysis and biosynthetic pathway elucidation, present quantitative data on pheromone composition, and visualize key workflows and biochemical pathways. This document serves as a critical resource for researchers in chemical ecology, insect physiology, and the development of novel pest management strategies.

Introduction: The Pheromone Profile of Helicoverpa assulta

Helicoverpa assulta and its closely related, sympatric sibling species, Helicoverpa armigera, provide a classic example of reproductive isolation mediated by chemical signals. Both species utilize the same two primary sex pheromone components, (Z)-11-hexadecenal (Z11-16:Ald) and (Z)-9-hexadecenal (Z9-16:Ald), but in starkly opposite ratios.[1][2] While H. armigera females produce a blend dominated by Z11-16:Ald (~97%), H. assulta females produce a blend overwhelmingly composed of Z9-16:Ald (~93-97%).[1][2] This chemical divergence is a key mechanism for preventing interspecific hybridization.

The biosynthesis of these aldehydes involves a series of enzymatic modifications of fatty acids. The corresponding alcohol, cis-9-Hexadecenol ((Z)-9-hexadecenol or Z9-16:OH), is a critical intermediate in this pathway and has been shown to be detected by specific pheromone receptors in the male antennae, indicating its potential role in the communication system.[3] Understanding the precise composition and biosynthesis of this pheromone blend is crucial for developing species-specific lures for monitoring and mating disruption programs.

Quantitative Analysis of Pheromone Gland Composition

The quantitative analysis of single pheromone gland extracts from H. assulta and H. armigera reveals the distinct, species-specific ratios of the two primary aldehyde components. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for this analysis.

| Species | Pheromone Component | Relative Abundance (%) | Ratio (vs. minor component) | Reference |

| Helicoverpa assulta | (Z)-9-hexadecenal (Z9-16:Ald) | ~93-97% | 1739:100 (Z9:Z11) | [1][2][4] |

| (Z)-11-hexadecenal (Z11-16:Ald) | ~3-7% | [1][2][4] | ||

| Helicoverpa armigera | (Z)-11-hexadecenal (Z11-16:Ald) | ~97-98% | 100:2.1 (Z11:Z9) | [1][4][5] |

| (Z)-9-hexadecenal (Z9-16:Ald) | ~2-3% | [1][4][5] | ||

| Table 1: Comparative Pheromone Composition in Helicoverpa Species Glands. |

Experimental Protocols

Pheromone Gland Dissection and Extraction

The accurate analysis of pheromone content begins with the careful dissection and extraction of the pheromone gland (PG).

Methodology:

-

Moth Selection: Use 2- to 3-day-old virgin female moths during the scotophase (dark period), when pheromone production is typically at its peak.

-

Gland Extrusion: Gently squeeze the abdomen of the moth with forceps to extrude the ovipositor and the associated intersegmental membrane containing the pheromone gland.[2][6]

-

Dissection: The abdomen is cut at the eighth abdominal segment. The sclerotized cuticle is carefully removed to isolate the gland tissue.[2][6]

-

Preservation: For transcriptomic or enzymatic studies, the freshly dissected gland is immediately immersed in liquid nitrogen to preserve its biological integrity.[2][6]

-

Solvent Extraction: For chemical analysis, the gland is excised and immediately submerged in a microvial containing a small volume (e.g., 20-50 µL) of a high-purity non-polar solvent, typically hexane (B92381), for a period of 30 minutes.[7] An internal standard (e.g., hexadecane) is often added for quantification.

-

Sample Preparation: The resulting hexane extract, containing the lipid-soluble pheromones, is carefully transferred to a new vial and concentrated under a gentle stream of nitrogen if necessary. The sample is then ready for GC-MS analysis.

Chemical Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate, identify, and quantify the volatile compounds within the gland extract.

Methodology:

-

Injection: A small volume (1-2 µL) of the hexane extract is injected into the GC. A temperature-programmable injector can be used for direct analysis of a whole gland, minimizing sample processing.[8]

-

Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). The column's stationary phase separates compounds based on their boiling points and polarity. The oven temperature is programmed to ramp up gradually (e.g., from 60°C to 280°C) to elute the compounds sequentially.

-

Detection & Identification: As compounds exit the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that can be compared against a library (e.g., NIST) for positive identification.

-

Quantification: The area of each compound's peak in the chromatogram is proportional to its amount. By comparing the peak area of each pheromone component to that of a known amount of an internal standard, the absolute quantity in the gland can be determined.

Biosynthesis Pathway Elucidation via Isotopic Labeling

Labeling experiments using stable isotopes are performed to trace the metabolic origin of pheromone components.

Methodology:

-

Precursor Preparation: Deuterium-labeled fatty acids, such as d3-palmitic acid, are used as precursors.

-

Topical Application: A solution of the labeled precursor is topically applied to the pheromone gland of a live female moth.

-

Incubation: The moth is kept alive for several hours to allow for the metabolic conversion of the labeled precursor into pheromone components.

-

Extraction and Analysis: The pheromone gland is then extracted and analyzed by GC-MS as described above.

-

Pathway Determination: The mass spectrometer detects the mass shift in the pheromone molecules caused by the incorporation of deuterium (B1214612) atoms. This confirms that the labeled precursor was used in the biosynthesis of that specific component, thereby elucidating the pathway.[9] Studies have shown that in H. assulta, palmitic acid is the primary substrate for both Z9-16:Ald and Z11-16:Ald.[4][9]

Biosynthesis of (Z)-9-Hexadecenal and this compound

The primary pheromone component in H. assulta, (Z)-9-hexadecenal, is synthesized from the common fatty acid, palmitic acid. This process involves a specific set of enzymes located within the pheromone gland cells. The alcohol, this compound, is a key intermediate in the final steps of this pathway.

The key steps are:

-

Desaturation: Palmitic acid (a saturated 16-carbon fatty acid) is converted to (Z)-9-hexadecenoic acid. This crucial step is catalyzed by a Δ9-desaturase enzyme, which introduces a double bond at the 9th carbon position. The high expression and activity of this specific desaturase are responsible for (Z)-9-hexadecenal being the major component in H. assulta.[4][9]

-

Reduction to Alcohol: The resulting fatty acid is then reduced to the corresponding fatty alcohol, (Z)-9-hexadecenol (this compound), by a fatty-acyl reductase (FAR).

-

Oxidation to Aldehyde: Finally, the alcohol is oxidized to the final active pheromone component, (Z)-9-hexadecenal , by an alcohol oxidase.[10]

Conclusion and Future Directions

The identification of (Z)-9-hexadecenal as the major sex pheromone component in Helicoverpa assulta, and the elucidation of its biosynthetic pathway from palmitic acid, represent a significant milestone in insect chemical ecology. The discovery that specific antennal receptors, such as OR6, are tuned to the alcohol intermediate, (Z)-9-hexadecenol, underscores the complexity of pheromone perception and suggests a multi-faceted chemical signal.[3] The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for future research. This knowledge is directly applicable to the development of highly specific and effective semiochemical-based tools for monitoring and controlling this pest, offering an environmentally benign alternative to broad-spectrum insecticides. Future work may focus on identifying the precise genetic basis for the differential regulation of desaturase enzymes between H. assulta and H. armigera and exploring the behavioral significance of minor pheromone components and biosynthetic intermediates.

References

- 1. Peripheral Coding of Sex Pheromone Blends with Reverse Ratios in Two Helicoverpa Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of functions of pheromone receptor repertoires in Helicoverpa armigera and Helicoverpa assulta using a Drosophila expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of sex pheromone composition and biosynthesis in Helicoverpa armigera, H. assulta and their hybrid [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transcriptome comparison of the sex pheromone glands from two sibling Helicoverpa species with opposite sex pheromone components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pheromone biosynthetic pathways in the moths Helicoverpa zea and Helicoverpa assulta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data for (Z)-9-Hexadecen-1-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-9-Hexadecen-1-ol, a significant long-chain fatty alcohol. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization. This document presents available quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes visualizations of analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for (Z)-9-Hexadecen-1-ol. While experimental mass spectrometry and gas chromatography data are available, specific, experimentally-derived NMR and IR spectra for this compound are not readily found in public databases. Therefore, the NMR and IR data presented are based on characteristic chemical shifts and absorption frequencies for its constituent functional groups.

Mass Spectrometry (Electron Ionization)

Mass spectrometry of (Z)-9-Hexadecen-1-ol, particularly using electron ionization (EI), results in fragmentation patterns that can be used for its identification. The data presented in Table 1 is sourced from the NIST Mass Spectrometry Data Center.[1][2][3]

Table 1: Key Mass Spectrometry (EI) Peaks for (Z)-9-Hexadecen-1-ol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 55 | 100 | C4H7+ |

| 41 | 95 | C3H5+ |

| 69 | 70 | C5H9+ |

| 83 | 60 | C6H11+ |

| 97 | 50 | C7H13+ |

| 67 | 48 | C5H7+ |

| 81 | 45 | C6H9+ |

| 43 | 42 | C3H7+ |

| 95 | 40 | C7H11+ |

| 109 | 25 | C8H13+ |

| 222 | 5 | [M-H2O]+ (Loss of water) |

| 240 | <1 | M+ (Molecular Ion) |

Gas Chromatography

The retention index is a useful parameter for the identification of compounds in gas chromatography. The Van Den Dool and Kratz retention index for (Z)-9-Hexadecen-1-ol on a polar column is available from the NIST database.[4]

Table 2: Gas Chromatography Retention Index for (Z)-9-Hexadecen-1-ol

| Parameter | Value | Column Type |

| Van Den Dool and Kratz Retention Index | 2413 | Polar |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for (Z)-9-Hexadecen-1-ol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (-CH₂OH) | 3.64 | Triplet |

| H-9, H-10 (-CH=CH-) | 5.35 | Multiplet |

| H-8, H-11 (-CH₂-CH=) | 2.01 | Multiplet |

| H-2 (-CH₂-CH₂OH) | 1.56 | Multiplet |

| H-1' (OH) | Variable (typically 1-3) | Singlet (broad) |

| Other -CH₂- | 1.2-1.4 | Multiplet |

| H-16 (-CH₃) | 0.88 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for (Z)-9-Hexadecen-1-ol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | 62.9 |

| C-9, C-10 (-CH=CH-) | 129.9 |

| C-8, C-11 (-CH₂-CH=) | 27.2 |

| C-2 | 32.8 |

| Other -CH₂- | 25.7 - 31.9 |

| C-16 (-CH₃) | 14.1 |

Infrared (IR) Spectroscopy

Table 5: Expected IR Absorption Bands for (Z)-9-Hexadecen-1-ol

| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration | Intensity |

| O-H | 3500 - 3200 | Stretching (H-bonded) | Strong, Broad |

| C-H (alkene) | 3100 - 3000 | Stretching | Medium |

| C-H (alkane) | 3000 - 2850 | Stretching | Strong |

| C=C (cis) | ~1655 | Stretching | Medium to Weak |

| C-O | 1260 - 1050 | Stretching | Strong |

| =C-H | ~720 | Bending (out-of-plane) | Medium to Strong |

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of long-chain fatty alcohols like (Z)-9-Hexadecen-1-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For long-chain alcohols, derivatization is often employed to increase volatility.[8]

Sample Preparation and Derivatization:

-

Dissolution: Accurately weigh approximately 1 mg of the (Z)-9-Hexadecen-1-ol sample and dissolve it in 1 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Derivatization (optional but recommended): To a known volume of the sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to its trimethylsilyl (B98337) (TMS) ether.

-

Dilution: After cooling to room temperature, the derivatized sample may be further diluted if necessary to fall within the linear range of the detector.

Instrumentation and Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of (Z)-9-Hexadecen-1-ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated sample (15-20 mg) may be beneficial.

-

Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR (optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR Crystal: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of neat (Z)-9-Hexadecen-1-ol directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Sample Preparation (Thin Film on Salt Plates):

-

Salt Plates: Use clean, dry potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Sample Application: Place a small drop of the neat liquid sample onto one plate and gently press the second plate on top to create a thin film.

-

Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum as described for ATR.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of (Z)-9-Hexadecen-1-ol.

References

- 1. (Z)-9-Hexadecenal | C16H30O | CID 5364643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 9-Hexadecen-1-ol, (Z)- [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

A Comprehensive Technical Review of cis-9-Hexadecenol Research

This in-depth technical guide provides a comprehensive overview of the current state of research on cis-9-Hexadecenol, a long-chain unsaturated fatty alcohol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its biological activities, synthesis, and analytical methodologies. The information is presented through structured data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this multifaceted compound.

Introduction

This compound, also known as palmitoleyl alcohol, is a naturally occurring fatty alcohol that has garnered significant interest in various scientific fields. It is recognized as a component of insect pheromones and has demonstrated a range of biological activities, including antimicrobial and virucidal properties. This guide synthesizes the existing literature to provide a detailed resource on the chemistry, biological functions, and experimental investigation of this compound and its closely related aldehyde, cis-9-hexadecenal.

Biological Activities and Quantitative Data

The biological activities of this compound and its aldehyde derivative, cis-9-hexadecenal, have been investigated against various microorganisms. The following tables summarize the available quantitative data on their efficacy.

Antifungal Activity

cis-9-Hexadecenal has shown notable activity against the opportunistic fungal pathogen Aspergillus fumigatus.

| Compound | Target Organism | Endpoint | Value | Reference |

| cis-9-Hexadecenal | Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 0.078 mg/mL | [1][2] |

| cis-9-Hexadecenal | Aspergillus fumigatus | Minimum Effective Concentration (MEC) for melanin (B1238610) inhibition | 0.293 mM | [3][4] |

| cis-9-Hexadecenal | Aspergillus fumigatus | Melanin Content Inhibition (at 0.293 mM) | 91% | [3][4] |

| cis-9-Hexadecenal | Aspergillus fumigatus | Hydrophobicity Reduction (at 0.293 mM) | 59% | [3][4] |

| cis-9-Hexadecenal | Aspergillus fumigatus | Minimum Biofilm Eradicating Concentration (MBEC80) | 0.156 mg/mL | [2] |

Antibacterial and General Antimicrobial Activity

An essential oil containing 1.62% cis-9-hexadecenal was tested against a panel of microbes, demonstrating broad-spectrum activity.

| Compound | Target Organisms | Endpoint | Value Range | Reference |

| Essential oil containing cis-9-Hexadecenal (1.62%) | Gram-positive and Gram-negative bacteria, Candida albicans | Minimum Inhibitory Concentration (MIC) | 1,750 - 7,000 µg/mL | [5] |

Mechanism of Action

The primary mechanism of action for long-chain unsaturated alcohols and aldehydes like this compound and cis-9-hexadecenal is believed to be the disruption of cellular and viral membranes.

Antimicrobial and Antifungal Mechanism

These compounds are proposed to interact with the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, altered permeability, and the subsequent leakage of essential intracellular components.[3] In the case of Aspergillus fumigatus, cis-9-hexadecenal has also been shown to inhibit the biosynthesis of melanin, a key virulence factor.[3][4]

Virucidal Mechanism

For enveloped viruses, long-chain alcohols are thought to exert their virucidal effect by disrupting the viral lipid envelope, which is crucial for viral entry into host cells. This disruption can lead to the inactivation of the virus.

Signaling Pathway Involvement

Currently, there is limited direct evidence of this compound's involvement in specific intracellular signaling pathways. The prevailing hypothesis is that its biological effects are primarily due to direct physical interactions with cellular and viral membranes. However, a study on the related compound trans-2-hexadecenal has shown that it can induce apoptosis through a JNK-dependent signaling pathway, suggesting that interactions with cellular signaling cascades by related molecules are possible.[6]

Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and biological evaluation of this compound and related compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the Wittig reaction to create the cis-double bond, followed by reduction.

Protocol: Wittig Reaction for cis-Alkene Synthesis

-

Ylide Preparation: A phosphonium (B103445) salt, such as heptyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to generate the corresponding ylide.

-

Reaction with Aldehyde: The ylide solution is then cooled (typically to -78 °C) and reacted with a suitable aldehyde, such as 9-oxononanal, to form the oxaphosphetane intermediate.

-

Alkene Formation: The reaction mixture is allowed to warm to room temperature, leading to the decomposition of the oxaphosphetane to yield the desired cis-alkene and triphenylphosphine (B44618) oxide.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol: Reduction of Palmitoleic Acid to this compound

-

Esterification: Palmitoleic acid is first converted to its methyl ester by reaction with methanol (B129727) in the presence of an acid catalyst.

-

Reduction: The methyl palmitoleate (B1233929) is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified by distillation or chromatography.

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. cis-9-Hexadecenal, a Natural Compound Targeting Cell Wall Organization, Critical Growth Factor, and Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. dialnet.unirioja.es [dialnet.unirioja.es]

- 6. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial and Virucidal Activities of cis-9-Hexadecenal

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research on the specific antimicrobial and virucidal activities of cis-9-Hexadecenol (the alcohol form) is notably scarce. However, significant data exists for its corresponding aldehyde, cis-9-Hexadecenal . This technical guide focuses on the scientifically documented activities of cis-9-Hexadecenal, a structurally similar compound with a reactive aldehyde functional group that contributes to its observed bioactivities. The findings presented here for the aldehyde may provide a valuable starting point for investigating the potential of the alcohol form.

Executive Summary

cis-9-Hexadecenal, a C16 monounsaturated fatty aldehyde found in various plants, has demonstrated notable antifungal properties, particularly against the opportunistic pathogen Aspergillus fumigatus.[1][2] Its mechanism of action is primarily attributed to the disruption of cell membrane integrity.[1] Studies have quantified its efficacy in inhibiting planktonic growth and biofilm formation.[3][4] While direct experimental evidence of its virucidal activity is limited, in silico studies suggest potential interactions with viral proteins.[5] This document synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visualizations of workflows and mechanisms of action to support further research and development.

Antimicrobial Activity of cis-9-Hexadecenal

The primary antimicrobial research on cis-9-Hexadecenal has focused on its potent antifungal effects against Aspergillus fumigatus, a pathogen of significant clinical concern.

Quantitative Antimicrobial Data

The efficacy of cis-9-Hexadecenal has been quantified through minimum inhibitory and biofilm-eradicating concentrations. These findings are summarized below.

| Parameter | Microorganism | Concentration | Efficacy/Effect | Source |

| MIC₉₀ | Aspergillus fumigatus | 0.078 mg/mL | 90% inhibition of planktonic growth | [3][4] |

| MBEC₈₀ | Aspergillus fumigatus | 0.156 mg/mL | 80% eradication of pre-formed biofilm | [3][4] |

| MEC | Aspergillus fumigatus | 0.293 mM | Inhibition of melanin (B1238610) biosynthesis | [1][2][5] |

| - | Aspergillus fumigatus | 0.293 mM | 91% reduction in melanin content | [1][5] |

| - | Aspergillus fumigatus | 0.293 mM | 59% reduction in cell hydrophobicity | [1][5] |

-

MIC₉₀ : Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.

-

MBEC₈₀ : Minimum Biofilm Eradicating Concentration required to eradicate 80% of established biofilm.

-

MEC : Minimum Effective Concentration.

Proposed Mechanism of Antimicrobial Action

cis-9-Hexadecenal is a long-chain unsaturated aldehyde.[1] Compounds in this class are highly reactive and are proposed to exert their antimicrobial effects primarily by targeting the fungal cell membrane.[1] The aldehyde group readily reacts with nucleophilic groups (e.g., amino and sulfhydryl groups) of proteins and other molecules within the cell membrane.[1] This interaction leads to:

-

Alteration of Membrane Permeability : The disruption of membrane components compromises its integrity.[1]

-

Leakage of Intracellular Materials : Damage to the membrane results in the uncontrolled efflux of essential ions and metabolites, leading to cell death.[1]

-

Inhibition of Melanin Biosynthesis : cis-9-Hexadecenal has been shown to significantly reduce melanin content in A. fumigatus.[1][5] Melanin is a key virulence factor that protects the fungus from the host immune system.[1] In silico docking studies predict that cis-9-Hexadecenal binds to the polyketide synthase (PKS) enzyme, a critical protein in the melanin biosynthesis pathway.[2][6]

-

Biofilm Disruption : The compound effectively eradicates pre-formed A. fumigatus biofilms by disrupting the extracellular matrix and tangled hyphal structures.[3][4]

Virucidal Activity of cis-9-Hexadecenal

Direct experimental data confirming the virucidal activity of cis-9-Hexadecenal is not available in the current body of literature. However, computational studies provide a basis for future investigation.

An in silico study identified cis-9-Hexadecenal as a component of the marine red alga Halymenia durvillei and evaluated its potential as an inhibitor of the SARS-CoV-2 main protease (3CL-Mpro).[5] Molecular docking analyses predicted that cis-9-Hexadecenal could bind to key residues in the catalytic pocket of this essential viral enzyme.[2][5] While this does not confirm virucidal activity, it suggests a plausible mechanism of action (inhibition of viral replication) that warrants experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to assess the antimicrobial properties of cis-9-Hexadecenal.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is adapted from standard methodologies.[7]

1. Preparation of Microbial Inoculum:

-

Aspergillus fumigatus is cultured on an appropriate agar (B569324) medium.

-

A suspension of fungal spores is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

The suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[7]

2. Preparation of cis-9-Hexadecenal Stock Solution:

-

Due to its hydrophobic nature, cis-9-Hexadecenal is dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] The final concentration of DMSO in the assay should be kept low (<5%) to avoid affecting microbial growth.[1]

3. Assay Procedure:

-

In a 96-well microtiter plate, serial two-fold dilutions of the cis-9-Hexadecenal stock solution are prepared in a suitable broth medium (e.g., RPMI-1640).

-

Each well is inoculated with the prepared fungal suspension.

-

Controls:

-